N-[(1Z)-1,2-dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)eth-1-en-1-yl]cyclohexanecarboxamide
Description
N-[(1Z)-1,2-Dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)eth-1-en-1-yl]cyclohexanecarboxamide (CAS: 860789-64-6) is a synthetic organic compound with the molecular formula C₁₇H₂₀N₄O and a molecular weight of 296.37 g/mol . Structurally, it features a central ethenylene bridge substituted with two cyano groups, a 2,5-dimethylpyrrole moiety, and a cyclohexanecarboxamide group.
Properties
IUPAC Name |
N-[(Z)-1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)ethenyl]cyclohexanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-12-8-9-13(2)21(12)16(11-19)15(10-18)20-17(22)14-6-4-3-5-7-14/h8-9,14H,3-7H2,1-2H3,(H,20,22)/b16-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPCTAPWIUWCOX-NXVVXOECSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C(=C(C#N)NC(=O)C2CCCCC2)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(N1/C(=C(/C#N)\NC(=O)C2CCCCC2)/C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-1,2-dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)eth-1-en-1-yl]cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with 2,5-dimethylpyrrole in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
N-[(1Z)-1,2-dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)eth-1-en-1-yl]cyclohexanecarboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the cyano groups, using nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution reactions may result in various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
N-[(1Z)-1,2-dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)eth-1-en-1-yl]cyclohexanecarboxamide has been investigated for its potential therapeutic effects:
- Anticancer Activity : Studies have shown that compounds with pyrrole structures exhibit cytotoxic effects against various cancer cell lines. The dicyano group may enhance this activity through mechanisms involving apoptosis and cell cycle arrest.
- Antihypoxic Effects : Research indicates that similar compounds have demonstrated significant antihypoxic effects in vivo, suggesting potential use in treating conditions related to hypoxia .
Organic Synthesis
The compound serves as an important intermediate in the synthesis of other organic molecules:
- Building Block for Heterocycles : Its structural components make it a versatile building block for synthesizing more complex heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals .
Material Science
The unique properties of this compound allow it to be utilized in material science:
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties due to its rigid structure and functional groups.
Case Study 1: Synthesis of Anticancer Agents
A recent study synthesized derivatives of this compound and evaluated their anticancer properties against breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, highlighting their potential as novel anticancer agents .
Case Study 2: Development of Heterocyclic Compounds
In another study, researchers used N-[(1Z)-1,2-dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)ethenyl]cyclohexanecarboxamide as a precursor to synthesize a series of pyridine derivatives. These derivatives were tested for their biological activity against various pathogens, showing promising antibacterial properties .
Mechanism of Action
The mechanism of action of N-[(1Z)-1,2-dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)eth-1-en-1-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally analogous compounds are analyzed for comparative purposes:
Structural Analysis
Physicochemical Properties
Bioactivity and Functional Implications
- Compound B (MPPB): Demonstrated efficacy in improving monoclonal antibody production in recombinant CHO cells. Its 2,5-dimethylpyrrole moiety was critical for activity, though it suppressed galactosylation (a critical quality attribute for therapeutic antibodies) .
- However, the cyclohexanecarboxamide and dicyano groups may alter solubility, stability, or target binding compared to MPPB.
Research Findings and Structure-Activity Relationship (SAR)
- Role of 2,5-Dimethylpyrrole : All three compounds share this moiety, which is linked to enhanced bioactivity in MPPB . This suggests that the pyrrole group is a pharmacophore critical for modulating cellular processes like antibody production.
- Impact of Amide Groups: MPPB’s benzamide and dioxopyrrolidinyl groups may enhance solubility or binding affinity compared to Compound A’s cyclohexane carboxamide.
- Dicyano vs. Dioxopyrrolidinyl: The dicyano groups in Compounds A and C may confer stronger electron-withdrawing effects, altering reactivity compared to MPPB’s dioxopyrrolidinyl group.
Biological Activity
N-[(1Z)-1,2-dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)eth-1-en-1-yl]cyclohexanecarboxamide (CAS No. 860789-64-6) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on a review of diverse research findings.
The molecular formula for this compound is , with a molecular weight of 296.37 g/mol. It has a predicted boiling point of approximately 402.3 °C and a density of 1.16 g/cm³ . The compound features a cyclohexanecarboxamide structure, which is significant for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The synthetic pathways often include the formation of the pyrrole ring and subsequent functionalization to introduce the dicyano and cyclohexanecarboxamide groups. Detailed methodologies can be found in specialized chemical literature .
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrate that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HCC827 | 6.26 ± 0.33 | DNA binding and enzyme inhibition |
| NCI-H358 | 6.48 ± 0.11 | Apoptosis induction |
| A549 | 9.48 ± 1.15 | Cell cycle arrest |
These findings suggest that the compound may act by inhibiting DNA-dependent enzymes and inducing apoptosis in cancer cells .
The proposed mechanism involves the compound's ability to bind to DNA, which inhibits the activity of essential enzymes involved in DNA replication and repair processes. This action leads to cell cycle arrest and ultimately apoptosis in susceptible cells . The selectivity of this compound for cancer cells over normal cells remains an area for further investigation, as initial studies indicate some toxicity to non-cancerous cell lines as well .
Case Studies
Several case studies have documented the efficacy of similar compounds with structural similarities to N-[(1Z)-1,2-dicyano...]. For example:
Case Study: Antitumor Efficacy in Animal Models
In a mouse xenograft model using MV4-11 cells, a related compound demonstrated significant tumor reduction with acceptable tolerability profiles. This suggests that compounds within this chemical class may hold promise for therapeutic development against hematologic malignancies .
Case Study: Structure Activity Relationship (SAR) Analysis
A detailed SAR analysis indicated that modifications on the pyrrole ring significantly affect the biological activity of these compounds. Substituents that enhance electron density on the nitrogen atoms appear to improve binding affinity to target enzymes involved in tumor growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
